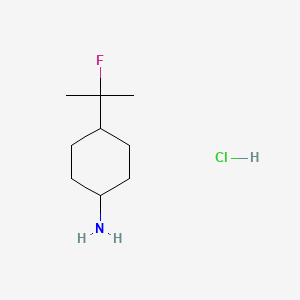
trans-4-(1-Fluoro-1-methyl-ethyl)cyclohexanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-(1-Fluoro-1-methyl-ethyl)cyclohexanamine;hydrochloride: is a chemical compound with the molecular formula C9H18FN.ClH and a molecular weight of 195.71 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a fluoro and methyl group, making it a significant compound in various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of trans-4-(1-Fluoro-1-methyl-ethyl)cyclohexanamine;hydrochloride involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Fluorination: or .
Amination: The amine group is introduced through a reaction with or an amine derivative.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid .
Industrial production methods typically involve optimizing these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
Chemical Reactions Analysis
trans-4-(1-Fluoro-1-methyl-ethyl)cyclohexanamine;hydrochloride: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or , leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as or , resulting in the formation of alcohols.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
trans-4-(1-Fluoro-1-methyl-ethyl)cyclohexanamine;hydrochloride: has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-4-(1-Fluoro-1-methyl-ethyl)cyclohexanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluoro group plays a crucial role in enhancing the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
trans-4-(1-Fluoro-1-methyl-ethyl)cyclohexanamine;hydrochloride: can be compared with similar compounds such as:
trans-4-(1-Methoxy-1-methyl-ethyl)cyclohexanamine;hydrochloride: This compound has a methoxy group instead of a fluoro group, leading to different chemical and biological properties.
Cyclohexane, 1-ethyl-4-methyl-, trans-: This compound lacks the amine and fluoro groups, making it less reactive in certain chemical reactions.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H19ClFN |
|---|---|
Molecular Weight |
195.70 g/mol |
IUPAC Name |
4-(2-fluoropropan-2-yl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H18FN.ClH/c1-9(2,10)7-3-5-8(11)6-4-7;/h7-8H,3-6,11H2,1-2H3;1H |
InChI Key |
AOOMNBYBBJIPEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCC(CC1)N)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















